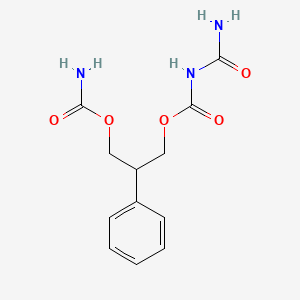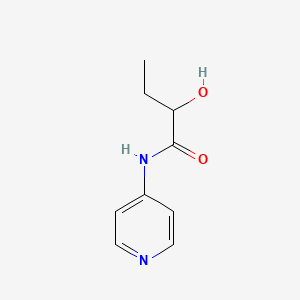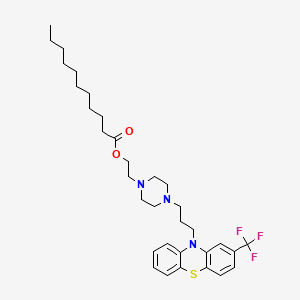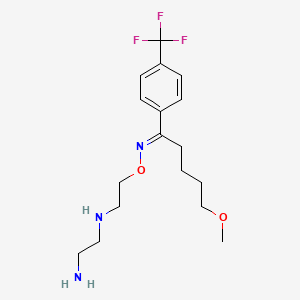
Cyanocobalamin Impurity F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanocobalamin Impurity F, also known as Cyanocobalamin Isomer, is an impurity of Vitamin B12 . Vitamin B12 is a water-soluble vitamin that plays a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also required by the body to synthesize proteins from fats and carbohydrates .
Synthesis Analysis
The analysis of Cyanocobalamin Impurity F can be performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods are based on the specific colors by cyanocobalamin and its analogue compounds . The HPLC method involves an isocratic mode of elution of cyanocobalamin from a reversed phase column .Chemical Reactions Analysis
The chemical stability of Cyanocobalamin Impurity F can be determined using HPLC analysis . The method involves examining the additives for cyanocobalamin protection. Ferric chloride and sorbitol have been found to alleviate cyanocobalamin degradation from heat and ascorbic acid .Wissenschaftliche Forschungsanwendungen
DNA Stability and Repair
Cyanocobalamin, commonly known as Vitamin B12, plays a crucial role in maintaining DNA stability . It acts as a cofactor for enzymes like methionine synthase and methylmalonyl-CoA mutase, which are pivotal in DNA methylation and nucleotide synthesis . These processes are essential for DNA replication and transcription, and any impairment can lead to genetic instability. Additionally, Cyanocobalamin has antioxidant properties that protect DNA from damage by reactive oxygen species .
Antioxidant Properties
The antioxidant capabilities of Cyanocobalamin contribute to its protective functions against oxidative stress. This is particularly important in the context of neurodegenerative diseases , where oxidative stress plays a significant role in disease progression. By scavenging free radicals, Cyanocobalamin helps to mitigate the damage caused to neurons .
Drug Delivery Systems
Cyanocobalamin has been explored as a vector for xenobiotics in medicine. Its ability to bind to various ligands makes it a potential candidate for targeted drug delivery systems. This application is particularly relevant in the development of treatments for diseases that require precise targeting of medications .
Animal Nutrition and Feed Additives
In the field of animal nutrition, Cyanocobalamin is used as a feed additive to ensure the proper growth and health of livestock. It is essential for the normal functioning of the brain and nervous system and for the formation of blood in all animals . The efficacy and safety of Cyanocobalamin as a feed additive have been extensively studied, confirming its importance in animal diets .
Analytical Chemistry
Cyanocobalamin can be isolated from biological matrices, such as human urine, using IONP-based methods . This application is significant in analytical chemistry for the determination of trace amounts of Cyanocobalamin in various samples. The developed approaches are simple, cheap, accurate, and efficient .
Nutritional Deficiencies
Cyanocobalamin is used to treat and prevent Vitamin B12 deficiencies . These deficiencies can lead to serious conditions such as pernicious anemia. The compound is administered in various forms, including oral supplements and intramuscular injections, to ensure adequate levels of Vitamin B12 in the human body .
Wirkmechanismus
Target of Action
Cyanocobalamin, also known as Vitamin B12, is a highly complex, essential vitamin . It is necessary for DNA synthesis and cellular energy production . The primary targets of Cyanocobalamin are the enzymes methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in the synthesis of purines and pyrimidines that form DNA .
Mode of Action
Cyanocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The mechanism of action is based upon its ability to very tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound .
Biochemical Pathways
Cyanocobalamin is involved in several biochemical pathways. It plays a role in the methylation of homocysteine to methionine, a process that requires the presence of methylcobalamin . Additionally, it is involved in the isomerization of methylmalonyl CoA (a metabolite in propionate metabolism) to succinyl CoA .
Pharmacokinetics
The pharmacokinetics of cyanocobalamin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered parenterally or orally for treating deficiency states . The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) .
Result of Action
The result of cyanocobalamin’s action is the maintenance of normal brain function and the development of red blood cells . It is used to treat vitamin B12 deficiency in people with pernicious anemia and other conditions . In the case of cyanide poisoning, the resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .
Action Environment
The action of cyanocobalamin can be influenced by various environmental factors. For instance, cyanide poisoning can occur following inhalation, ingestion, or contact of cyanide with the skin or mucus membranes . The main exposure route is by inhalation of volatile cyanides . Therefore, the environment in which cyanocobalamin is administered can significantly impact its action, efficacy, and stability.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyanocobalamin Impurity F involves the conversion of Cyanocobalamin to Cobalamin followed by the oxidation of Cobalamin to Cobalamin-5'-carboxylic acid and then the reduction of Cobalamin-5'-carboxylic acid to Cyanocobalamin Impurity F.", "Starting Materials": [ "Cyanocobalamin", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Cyanocobalamin is dissolved in water and treated with hydrochloric acid to form Cobalamin.", "Step 2: Cobalamin is oxidized to Cobalamin-5'-carboxylic acid using sodium hydroxide and methanol.", "Step 3: Cobalamin-5'-carboxylic acid is reduced to Cyanocobalamin Impurity F using sodium borohydride and ethanol.", "Step 4: The resulting solution is filtered and the solid Cyanocobalamin Impurity F is collected and dried." ] } | |
CAS-Nummer |
23208-66-4 |
Molekularformel |
C63H85CoN13O15P |
Molekulargewicht |
1354.33 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Vitamin B12 c-lactone; (8β)-Co-(cyano-κC)-8-Hydroxy-cobinic acid-abdeg-pentamide c,8-lactone, dihydrogen phosphate (ester), inner salt, 3'-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3); 8-Hydroxy-cobinic acid-ab |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)








